molecular formula C11H9ClFNO2S2 B10927180 N-(5-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(5-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10927180
M. Wt: 305.8 g/mol
InChI Key: VKQSAPFTUUBZTL-UHFFFAOYSA-N
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Description

N~2~-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methylphenylamine with 5-fluoro-2-thiophenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N2-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N~2~-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(5-chloro-2-methylphenyl)-2-cyclopentylacetamide

Uniqueness

N~2~-(5-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE stands out due to its unique combination of a thiophene ring with a fluorine atom and a sulfonamide group This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-2-3-8(12)6-9(7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

VKQSAPFTUUBZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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